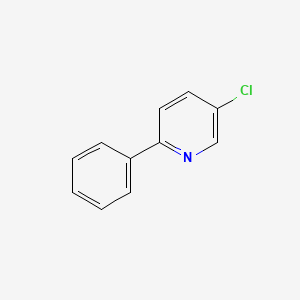

5-Chloro-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMPFHHXFOSHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376523 | |

| Record name | 5-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58254-76-5 | |

| Record name | 5-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-phenylpyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-chloro-2-phenylpyridine, a key heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, established synthesis protocols, reactivity profile, and significant applications of this versatile compound.

Introduction: The Significance of Phenylpyridine Scaffolds

Substituted pyridines are foundational building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a phenyl group onto the pyridine ring creates the phenylpyridine scaffold, a privileged structure that imparts unique electronic and steric properties. This compound, in particular, has emerged as a valuable precursor, primarily due to the distinct reactivity conferred by its substitution pattern, enabling its use in the synthesis of complex, high-value molecules.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and spectral properties of this compound is critical for its effective use in synthesis, including purification and characterization of its downstream products.

Core Physical Data

Key physicochemical data for this compound (CAS No: 58254-76-5) are summarized in the table below.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈ClN | [2] |

| Molecular Weight | 189.64 g/mol | [2] |

| Melting Point | 65-66 °C | [3] |

| Boiling Point | 120-125 °C (at 3 Torr) | [3] |

| Appearance | Off-white to light yellow crystalline solid | |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. |

Spectroscopic Profile

The following are typical spectroscopic data for the characterization of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the eight aromatic protons. The protons on the pyridine ring will appear as distinct doublets and a doublet of doublets, influenced by both the chlorine and phenyl substituents. The phenyl group protons will typically appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.[4][5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 189, with a characteristic isotopic pattern (M+2) at m/z ≈ 191 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and benzene rings, and a C-Cl stretching vibration.

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized for its high yields and tolerance of various functional groups.[7][8]

Rationale and Mechanism

The Suzuki reaction couples an organoboron compound (phenylboronic acid) with an organohalide (2,5-dichloropyridine) in the presence of a palladium catalyst and a base.[9] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the dichloropyridine. The reaction is regioselective, with the C-Cl bond at the 2-position being more reactive than the one at the 5-position due to the electronic influence of the ring nitrogen.

-

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center, displacing the halide.

-

Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The workflow for this synthesis is illustrated below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H8ClN | CID 2762866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rose-hulman.edu [rose-hulman.edu]

Introduction: The Strategic Value of the Phenylpyridine Scaffold

An In-Depth Technical Guide to 5-Chloro-2-phenylpyridine (CAS: 58254-76-5) for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, the substituted phenylpyridine motif stands out as a privileged scaffold. Its unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties makes it a cornerstone for the design of novel therapeutic agents and functional materials. This compound is a particularly valuable intermediate, serving as a versatile building block for introducing the 2-phenylpyridine core into more complex molecular architectures. The chlorine atom at the 5-position provides a reliable synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space in drug discovery programs.[1][2]

This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and process development. The key identifiers and computed properties for this compound are summarized below. It is noteworthy that experimental data for properties such as melting and boiling points are not consistently reported in the literature, a common occurrence for specialized chemical intermediates.[3]

| Property | Value | Source |

| CAS Number | 58254-76-5 | [4][5] |

| Molecular Formula | C₁₁H₈ClN | [3][4] |

| Molecular Weight | 189.64 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Chloro-6-phenylpyridine | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)Cl | [4] |

| XLogP3-AA | 3.1 | [4] |

| Topological Polar Surface Area | 12.9 Ų | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Spectroscopic Data Insights: Mass spectrometry data for this compound is available, with GC-MS being a common characterization method.[4] Researchers synthesizing or using this compound should anticipate confirming its identity via mass spectrometry, alongside ¹H and ¹³C NMR to verify the structure and purity. For comparison, the IR spectrum of the parent compound, 2-phenylpyridine, is well-documented and can serve as a reference point for identifying key vibrational modes of the core structure.[6]

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient strategy for constructing the this compound scaffold is through the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed method forms the crucial C-C bond between the pyridine and phenyl rings with high selectivity and functional group tolerance. The primary pathway involves the coupling of a chloropyridine derivative with phenylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is embedded within numerous compounds investigated for a wide range of therapeutic targets. The phenylpyridine core can interact with biological targets through pi-stacking and hydrophobic interactions, while the nitrogen atom acts as a hydrogen bond acceptor. The chlorine atom provides a vector for attaching other pharmacophoric groups.

Examples of Biologically Active Scaffolds Derived from Phenylpyridine Cores:

-

Oncology: Derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are crucial regulators of the cell cycle and transcription, showing promise in cancer therapy. [8]* Metabolic Diseases: The related pyridone scaffold has been central to the discovery of agonists for G-protein-coupled receptor 119 (GPR119), a target for treating type 2 diabetes by stimulating insulin release. [9]* Infectious Diseases: Phenyl-carboxamide structures containing a chloro-pyrazine (a bioisostere of pyridine) have shown significant antimycobacterial activity, including against drug-resistant strains of tuberculosis. [10]

Caption: Diversification strategy using the this compound scaffold.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a chloro-pyridine, adapted from established methods for less reactive aryl chlorides. [1]Optimization may be required based on the specific substrate.

Objective: To synthesize an aryl-substituted pyridine from this compound and a selected arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq), finely ground

-

Anhydrous 1,4-Dioxane

-

Degassed Water

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

-

Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. K₃PO₄ is an effective base for promoting the formation of the reactive boronate species. [1][11]2. Flask Sealing and Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

-

Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of anhydrous dioxane.

-

Causality: SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the less reactive aryl chloride and promotes the reductive elimination step, increasing reaction efficiency. [1]4. Addition of Reagents: Add the degassed solvent system (e.g., dioxane:water 10:1) to the Schlenk flask via syringe, followed by the catalyst/ligand solution.

-

Causality: The presence of water can be beneficial, often accelerating the transmetalation step. Solvents must be degassed to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, data from closely related chloro-pyridine and chloro-aromatic compounds should be used to inform handling procedures. [12][13][14]

| Hazard Category | Precautionary Statement | PPE Requirement |

|---|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed. (H302) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation. (H315) | Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. (H319) | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory irritation. (H335) | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [14][15]* Avoid inhalation of dust or vapors. [12]* Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a strategically important molecular building block whose value is defined by its straightforward synthesis and, more critically, the reactivity of its C-Cl bond. For researchers in drug discovery and materials science, this compound offers a reliable entry point into the rich chemical space of functionalized 2-phenylpyridines. A thorough understanding of its properties and the mechanistic nuances of its cornerstone reactions, such as the Suzuki-Miyaura coupling, empowers scientists to leverage this versatile intermediate to its full potential, accelerating the development of novel and impactful molecules.

References

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762866, this compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Retrieved from [Link]

-

Quanz, M., et al. (2022). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. Retrieved from [https://www.researchgate.net/publication/366050906_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

-

Slaninova, J., et al. (2014). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 19(5), 5584-5602. Retrieved from [Link]

-

Comins, D. L., et al. (1995). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 72, 205. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

Mary, Y. S., et al. (2018). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Giardi, M. T., et al. (2022). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. Molecules, 27(19), 6653. Retrieved from [Link]

-

Behera, A., & Sahu, P. K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C11H8ClN | CID 2762866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 58254-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Pyridine, 2-phenyl- [webbook.nist.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides | MDPI [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aksci.com [aksci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

5-Chloro-2-phenylpyridine molecular structure and formula

An In-depth Technical Guide to 5-Chloro-2-phenylpyridine: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core molecular features, outline a robust synthetic protocol, provide an expert interpretation of its spectroscopic characteristics, and explore its role as a valuable building block in the synthesis of pharmacologically active agents.

Core Molecular Identity and Structure

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position. This structural arrangement imparts a unique combination of steric and electronic properties that make it a versatile intermediate in organic synthesis.

Molecular Formula and Structure

The fundamental chemical identity of this compound is defined by its molecular formula and structural representation.

-

Molecular Formula: C₁₁H₈ClN[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 58254-76-5[1]

-

Synonyms: 5-chloro-2-phenyl-pyridine, 3-Chloro-6-phenylpyridine[1]

The molecule consists of a biphenyl-like system where one of the phenyl rings is replaced by a chloropyridine moiety. The nitrogen atom in the pyridine ring and the electronegative chlorine atom significantly influence the electron distribution across the aromatic system.

Molecular Structure of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established ligand-free Suzuki coupling methodologies for chloropyridines. [2] Materials:

-

2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)

-

N,N-Dimethylformamide (DMF), 3 mL

-

Distilled Water, 3.5 mL

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).

-

Solvent Addition: Add DMF (3 mL) and distilled water (3.5 mL) to the flask.

-

Reaction Execution: Stir the mixture at 60 °C for 12 hours under a standard atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, extract the reaction mixture with diethyl ether (4 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality and Trustworthiness: This ligand-free protocol is advantageous as it simplifies the reaction setup and purification process. The use of an aqueous solvent system is environmentally benign. The regioselectivity is controlled by the inherent electronic properties of the 2,5-dichloropyridine substrate, making the protocol reliable and self-validating for producing the desired isomer.

Spectroscopic Analysis (Predicted)

As experimental spectra for this compound are not widely published, this section provides a predicted analysis based on established spectroscopic principles and data from analogous compounds, primarily the parent 2-phenylpyridine. [3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for eight aromatic protons.

-

Phenyl Protons (5H): These will appear as a multiplet, likely in the range of δ 7.4-8.0 ppm. The two ortho-protons (adjacent to the pyridine ring) will be the most downfield within this group due to proximity to the heterocyclic system.

-

Pyridine Protons (3H):

-

H6: The proton adjacent to the nitrogen (C6) is expected to be the most downfield proton in the entire spectrum, likely appearing as a doublet around δ 8.7 ppm.

-

H3 & H4: These protons will form an ABX system with each other and H6. The proton at C4 will likely appear as a doublet of doublets around δ 7.8 ppm, and the proton at C3 will be a doublet around δ 7.7 ppm. The chlorine at C5 will influence the precise shifts of H4 and H6.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals for the 11 carbon atoms.

-

Pyridine Carbons:

-

C2 & C6: The carbons directly bonded to the nitrogen will be significantly deshielded. C2, also attached to the phenyl group, will be a quaternary carbon likely found around δ 156-158 ppm. C6 will be around δ 149-151 ppm.

-

C5: The carbon bearing the chlorine atom (C5) will have its chemical shift influenced by the halogen's inductive effect, predicted to be in the δ 130-135 ppm range.

-

C3 & C4: These carbons are expected in the typical aromatic region, around δ 120-138 ppm.

-

-

Phenyl Carbons:

-

C-ipso: The quaternary carbon of the phenyl ring attached to the pyridine will be found around δ 138-140 ppm.

-

Other Phenyl Carbons: The remaining five phenyl carbons will resonate in the δ 127-130 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups and overall structure.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the phenyl and pyridine rings.

-

~1100-1000 cm⁻¹: In-plane C-H bending vibrations.

-

~850-750 cm⁻¹: Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern.

-

~800-600 cm⁻¹: A C-Cl stretching vibration is expected in this region.

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a crucial intermediate for the synthesis of complex molecules with diverse biological activities. The presence of the chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the overall structure serves as a robust core for building pharmacophores.

-

Anticancer Agents: The related 5-chloro-phenyl-pyrimidine scaffold has been extensively used in the design of kinase inhibitors. For instance, derivatives have been synthesized as potent dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9) for cancer therapy. [5]Similarly, structures incorporating this moiety have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer treatments. [6]* Antitubercular Agents: Researchers have synthesized novel tetrazole derivatives containing the 5-chloro-pyridine core and evaluated them for activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory effects. [3]* General Pharmaceutical Synthesis: Substituted pyridines are foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), including those for cardiovascular diseases. [7]The specific substitution pattern of this compound makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for isomeric and related compounds, the following precautions are advised: [5][7]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This guide serves as a detailed resource for understanding the fundamental chemistry and utility of this compound. Its versatile structure and reactivity ensure its continued importance as a key intermediate in the ongoing search for novel therapeutic agents.

References

- Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine.

- CATO Chemistry. (n.d.). Safety Data Sheet: 2-Chloro-5-phenylpyridine.

- Acros Organics. (2021). Safety Data Sheet: 2-Amino-5-chloropyridine. Fisher Scientific.

- Fisher Scientific. (2023). Safety Data Sheet: 5-(Chloromethyl)-2-phenylpyrimidine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762866, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

- George, V., et al. (2013). Synthesis and antitubercular evaluation of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine.

- Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64.

- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947-2956.

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-PHENYLPYRIDINE. Retrieved from [Link]

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.

-

ChemBK. (n.d.). 2-CHLORO-5-PHENYLPYRIDINE. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2,3-diphenylpyrazine.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Chloro-(p-Chlorophenyl)phenylmethane 95%.

- BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.

- Butler, J. M., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- The Royal Society of Chemistry. (2016).

- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.

- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Calicut. (n.d.). 13C NMR spectroscopy.

- ResearchGate. (n.d.). 1H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT).

-

Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

- MDPI. (2023). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)

-

SpectraBase. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). (5-chloro-o-anisidino)phenylacetonitrile. Retrieved from [Link]

- ResearchGate. (n.d.). Absorption spectrum of fac-tris(2-phenylpyridine)-iridium(iii) or Ir(ppy)3.

- National Center for Biotechnology Information. (2020). Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex. PubMed Central.

Sources

- 1. This compound | C11H8ClN | CID 2762866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-Phenylpyridine(1008-89-5) 13C NMR [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. fishersci.com [fishersci.com]

The Evolving Synthesis and Enduring Impact of Substituted 2-Phenylpyridines: A Technical Guide for Researchers

Introduction: The Understated Elegance of a Privileged Scaffold

The 2-phenylpyridine core, a deceptively simple biaryl heterocycle, represents a cornerstone in modern materials science and medicinal chemistry. Its unique combination of electronic properties, coordination capabilities, and structural rigidity has propelled it from a laboratory curiosity to a "privileged scaffold" – a molecular framework that consistently imparts desirable properties across a range of applications. This guide provides an in-depth exploration of the discovery and historical evolution of substituted 2-phenylpyridines, tracing their synthetic journey from early, often harsh, methodologies to the elegant and highly efficient cross-coupling reactions that define contemporary organic chemistry. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to equip researchers and drug development professionals with a robust understanding of this critical molecular entity.

I. Early Forays and Synthetic Hurdles: The Pre-Cross-Coupling Era

The initial syntheses of 2-phenylpyridine were characterized by the use of highly reactive organometallic reagents, a testament to the ingenuity of early organic chemists working with a limited synthetic toolbox. One of the foundational methods involved the reaction of phenylmagnesium bromide (a Grignard reagent) or phenyllithium with pyridine. A notable example of this approach is detailed in Organic Syntheses, a testament to its historical significance.[1]

Protocol: Classical Synthesis of 2-Phenylpyridine via Phenyllithium

This protocol is based on the procedure described by Evans and Allen.[1]

Materials:

-

Lithium metal

-

Dry ether

-

Bromobenzene

-

Dry pyridine

-

Dry toluene

-

Pulverized potassium hydroxide

-

Apparatus for Grignard-type reactions (three-necked flask, dropping funnel, mechanical stirrer, reflux condenser)

-

Nitrogen atmosphere

Procedure:

-

In a 1-L three-necked flask, under a nitrogen atmosphere, place 3.5 g of lithium metal in 100 cc of dry ether.[1]

-

Initiate the formation of phenyllithium by adding a small amount of a solution of 40 g of bromobenzene in 50 cc of dry ether.[1]

-

Once the reaction begins, add the remainder of the bromobenzene solution gradually over 30 minutes.[1]

-

Slowly introduce a solution of 40 g of dry pyridine in 100 cc of dry toluene.[1]

-

Distill off the ether and heat the remaining suspension at 110°C for eight hours with stirring.[1]

-

After cooling, cautiously add 35 cc of water.[1]

-

Separate the toluene layer, dry it with pulverized potassium hydroxide, and distill under reduced pressure to obtain 2-phenylpyridine.[1]

Causality and Limitations: This method, while effective, relies on the in-situ generation of a highly reactive and pyrophoric organolithium reagent. The reaction conditions are harsh, requiring elevated temperatures and strictly anhydrous conditions. Furthermore, the functional group tolerance is extremely low, limiting its application to the synthesis of simple, unsubstituted 2-phenylpyridine. These limitations underscored the need for more versatile and milder synthetic strategies. Other early approaches included vapor-phase cyclization reactions over molecular sieve catalysts, which, while innovative, also required high temperatures and offered limited control over substitution patterns.[2]

II. The Cross-Coupling Revolution: A Paradigm Shift in 2-Phenylpyridine Synthesis

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century fundamentally transformed the synthesis of biaryl compounds, including substituted 2-phenylpyridines. The Suzuki-Miyaura and Stille couplings, in particular, emerged as powerful and versatile tools, offering unprecedented control over regioselectivity and functional group tolerance.

A. The Suzuki-Miyaura Coupling: A Green and Versatile Approach

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become a mainstay in both academic and industrial laboratories. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of a Substituted 2-Phenylpyridine via Suzuki Coupling

This protocol is a representative example for the synthesis of 2-(4-methoxyphenyl)-4-methylpyridine, adapted from literature procedures for similar couplings.[4][5]

Materials:

-

2-Bromo-4-methylpyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine 2-bromo-4-methylpyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[3]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of 1,4-dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the mixture to 90-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

B. The Stille Coupling: Robustness and Orthogonality

The Stille coupling, which utilizes organotin reagents (stannanes), offers a powerful alternative to the Suzuki reaction.[6] While the toxicity of organotin compounds is a significant drawback, the Stille coupling often exhibits excellent functional group tolerance and can be successful where Suzuki couplings fail, particularly with complex or sterically hindered substrates.[6] The reaction typically proceeds under neutral or milder conditions, avoiding the need for a strong base.[7]

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |

| Toxicity of Reagents | Low toxicity, considered "greener" | High toxicity of organotin compounds |

| Byproducts | Borates, generally water-soluble and easily removed | Organotin halides, often difficult to separate |

| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |

| Functional Group Tolerance | Good, but can be sensitive to acidic protons | Excellent, tolerates a wide range of functional groups |

A comparative overview of the Suzuki-Miyaura and Stille coupling reactions.[4][6]

III. Applications: From Illuminated Displays to Life-Saving Medicines

The unique photophysical and biological properties of substituted 2-phenylpyridines have led to their widespread application in two major fields: organic light-emitting diodes (OLEDs) and medicinal chemistry.

A. Illuminating the Future: 2-Phenylpyridines in OLED Technology

The 2-phenylpyridine ligand has been instrumental in the development of highly efficient phosphorescent OLEDs.[8] When coordinated to a heavy metal center, such as iridium(III), it forms cyclometalated complexes that exhibit strong spin-orbit coupling. This allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[9] The archetypal green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), is a benchmark in the field.[9][10]

The color of the emitted light can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the 2-phenylpyridine ligand, a strategy that has led to the development of a wide palette of emitters for full-color displays.[8][9][11]

B. A Privileged Scaffold in Drug Discovery

The 2-phenylpyridine motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid structure can help to pre-organize substituents for optimal binding to biological targets, while the pyridine nitrogen can act as a hydrogen bond acceptor. A notable example is the HIV protease inhibitor BMS-232632, which incorporates a 2-phenylpyridine core.

A recent analysis of FDA-approved drugs from 2014-2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle, highlighting its importance in modern drug design.[12][13][14] While not all of these contain the 2-phenylpyridine substructure, it underscores the value of the pyridine ring in imparting drug-like properties. The 2-phenylpyridine scaffold is also found in a variety of investigational compounds, including insecticides and potential anticancer agents.[3][15]

IV. Atropisomerism: A New Dimension of Chirality

The introduction of substituents at the positions ortho to the bond connecting the phenyl and pyridine rings can lead to hindered rotation, giving rise to atropisomerism – a form of axial chirality. These stable, non-interconverting rotational isomers can exhibit significantly different biological activities and pharmacokinetic profiles. The ability to synthesize single atropisomers of substituted 2-phenylpyridines is therefore of growing importance in drug discovery.[16] Atroposelective synthesis, often achieved through asymmetric catalysis, represents a sophisticated application of modern synthetic methods to this important class of molecules.

V. Conclusion and Future Outlook

The journey of substituted 2-phenylpyridines from their early, challenging syntheses to their current status as indispensable components in high-tech materials and pharmaceuticals is a compelling narrative of chemical innovation. The development of powerful cross-coupling reactions has been a game-changer, enabling the synthesis of a vast array of derivatives with tailored properties. As our understanding of the structure-property relationships in these systems deepens, and as synthetic methodologies become even more sophisticated, we can expect the 2-phenylpyridine scaffold to play an even more prominent role in addressing challenges in materials science and human health. The exploration of atroposelective syntheses and the continued discovery of novel applications will undoubtedly keep this "privileged" scaffold at the forefront of chemical research for years to come.

References

-

2-Phenylpyridine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link].

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). Not specified.

- Gopal, D. V., & Subrahmanyam, M. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.

- Li, W., et al. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

- Evans, J. C. W., & Allen, C. F. H. (1938). Pyridine, 2-phenyl-. Organic Syntheses Procedure.

- A new route for the synthesis of 2-phenylpyridines over molecular sieve c

- Highly phosphorescent perfect green emitting iridium(III) complex for application in OLEDs. (2005).

- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Publishing.

- Stille vs.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Publishing.

- The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. (n.d.). Request PDF.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.

- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- (a) Device structure of the Ir(ppy)3-based organic light-emitting devices... (n.d.).

- Atroposelective synthesis of arylpyridine derivatives via... (n.d.).

- Represented FDA-approved drugs containing a pyridine nucleus and a... (n.d.).

- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

- Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applic

- The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. (A) The current efficiency-luminance-EQE curves. (B) The EL spectra. (n.d.).

- A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions. (n.d.). Benchchem.

- Transparent OLED: (a) PL spectrum of 8 wt% Ir(ppy)3 doped CBP taken... (n.d.).

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Reactions of 5-Chloro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-phenylpyridine is a key heterocyclic building block in the development of pharmaceuticals and functional materials. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chlorine atom and the phenyl substituent on the pyridine ring, make it a versatile scaffold for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound and explores its reactivity in key chemical transformations. The content herein is curated to provide not only procedural details but also insights into the underlying chemical principles that govern these reactions, empowering researchers to effectively utilize this important synthetic intermediate.

Part 1: Synthesis of this compound

The construction of the this compound scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, good functional group tolerance, and regiochemical control. The choice of starting materials, particularly the commercially available 2,5-dichloropyridine, makes these routes highly practical for laboratory and industrial-scale synthesis.

Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1] In the context of this compound synthesis, it involves the reaction of a chloropyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The selective coupling at the more reactive C2 position of 2,5-dichloropyridine is a key feature of this approach.[2]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium(II) acetate precatalyst and a bulky, electron-rich phosphine ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is crucial.[2] The ligand facilitates the oxidative addition of the less reactive aryl chloride to the palladium center and promotes the reductive elimination step.

-

Base and Solvent: A moderately strong base such as potassium phosphate (K₃PO₄) is employed to facilitate the transmetalation step without promoting side reactions.[2] A mixed aqueous-organic solvent system, typically 1,4-dioxane and water, is used to solubilize both the organic and inorganic reagents.[2]

Detailed Experimental Protocol: C2-Selective Suzuki Coupling [2]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-phenyl-5-chloropyridine product.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Other Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can also be effectively employed for the synthesis of this compound, each with its own set of advantages and considerations.

| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages & Considerations |

| Negishi Coupling | Phenylzinc chloride | High reactivity and functional group tolerance. Requires preparation of the organozinc reagent.[3][4] |

| Stille Coupling | Phenylstannane | Tolerant of a wide range of functional groups. Stoichiometric tin byproducts are toxic and can be difficult to remove.[5][6] |

| Kumada Coupling | Phenylmagnesium bromide | Utilizes readily available Grignard reagents. Limited functional group tolerance due to the high reactivity of the Grignard reagent.[7][8] |

Conceptual Experimental Protocols:

The following are generalized protocols for these alternative cross-coupling reactions, which can be optimized for the specific synthesis of this compound.

-

Negishi Coupling: The reaction would involve the in-situ preparation of phenylzinc chloride from phenyllithium and zinc chloride, followed by the addition of 2,5-dichloropyridine and a palladium catalyst, such as Pd(PPh₃)₄.[3]

-

Stille Coupling: This would entail reacting 2,5-dichloropyridine with tributyl(phenyl)stannane in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as toluene.[5]

-

Kumada Coupling: Phenylmagnesium bromide, prepared from bromobenzene and magnesium, would be reacted with 2,5-dichloropyridine using a nickel or palladium catalyst, for instance, Ni(dppp)Cl₂.[9]

Part 2: Reactions of this compound

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the two substituents. The pyridine nitrogen makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 4-positions. The chloro group at the 5-position is a leaving group for nucleophilic aromatic substitution and a handle for further cross-coupling reactions. The phenyl group at the 2-position can undergo electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.[10] While the chloro group in this compound is not at the most activated positions (2- or 4-), SNAr reactions can still proceed, often requiring elevated temperatures.

Plausible Experimental Protocol: Amination with Morpholine

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), morpholine (1.5 mmol), and a strong base such as sodium tert-butoxide (1.5 mmol) in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 120-150 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more versatile and milder alternative to traditional SNAr for the formation of C-N bonds.[11] This palladium-catalyzed reaction allows for the coupling of a wide variety of amines with aryl halides, including this compound.[12]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precatalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., XantPhos, BrettPhos), is essential for achieving high catalytic activity with the less reactive aryl chloride.[13][14]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is required to deprotonate the amine in the catalytic cycle.[15]

Conceptual Experimental Protocol: Buchwald-Hartwig Amination [14]

-

Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%), the corresponding ligand (2-5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added.

-

Heating: The sealed vessel is heated to 80-110 °C.

-

Monitoring and Work-up: The reaction is monitored and worked up as described for the SNAr reaction.

Further C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynylpyridines.[16] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[17]

Conceptual Experimental Protocol: Sonogashira Coupling [16]

-

Reaction Setup: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

-

Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere.

-

Work-up and Purification: The reaction is worked up by filtration to remove the amine salt, followed by extraction and purification by column chromatography.

Reaction Pathways of this compound

Caption: Key reaction pathways for the functionalization of this compound.

Electrophilic Aromatic Substitution

Electrophilic substitution on the 2-phenylpyridine core can occur on either the pyridine or the phenyl ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution is more likely to occur on the phenyl ring. The directing effect of the pyridine ring on the phenyl group is complex, but generally, substitution is favored at the ortho and para positions of the phenyl ring.

Halogenation:

The halogenation of 2-phenylpyridines has been shown to occur selectively at the ortho-position of the phenyl ring under palladium catalysis or at the meta-position with a ruthenium catalyst.[18][19]

Nitration:

Nitration of 2-phenylpyridine typically requires harsh conditions (e.g., fuming nitric and sulfuric acid) and leads to a mixture of isomers, with substitution occurring on the phenyl ring.[20] The presence of the deactivating chloro group at the 5-position of the pyridine ring is expected to further decrease the reactivity of the molecule towards electrophilic attack.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation is readily achieved through well-established palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and practical choice. The reactivity of this scaffold is multifaceted, allowing for further functionalization through nucleophilic substitution at the 5-position, palladium-catalyzed C-N and C-C bond formation, and electrophilic substitution on the phenyl ring. This guide provides a solid foundation for researchers to confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new molecules with significant applications in science and medicine.

References

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [URL not available]

-

Proposed mechanism of ortho-halogenation of 2-phenylpyridine catalyzed... (n.d.). ResearchGate. Retrieved from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PubMed Central. Retrieved from [Link]

-

Highly meta-selective halogenation of 2-phenylpyridine with a ruthenium(i) catalyst. (2018). Organic Chemistry Frontiers. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. (2017). MDPI. [Link]

-

Negishi coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Kumada coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central. Retrieved from [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Retrieved from [Link]

-

Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. (n.d.). PubMed Central. Retrieved from [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Kumada-Corriu reaction of aryl halide with phenylmagnesium chloride by nickel(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]

- A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [URL not available]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 19. Highly meta-selective halogenation of 2-phenylpyridine with a ruthenium(i) catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

The Vanguard of Discovery: A Technical Guide to Biological Activity Screening of Novel Phenylpyridine Derivatives

Foreword: The Phenylpyridine Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the phenylpyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. This inherent versatility has positioned phenylpyridine derivatives at the forefront of drug discovery programs, with documented potential across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][2][3][4][5][6] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of the strategic screening of novel phenylpyridine derivatives to unearth their therapeutic promise. We will move beyond a mere recitation of protocols to a deeper understanding of the scientific rationale that underpins a successful screening campaign, ensuring that every experimental step is a self-validating component of a robust discovery engine.

Part 1: Strategic Design of the Screening Cascade - A Multi-Tiered Approach to Hit Identification

A successful screening campaign for novel phenylpyridine derivatives is not a monolithic endeavor but rather a strategically tiered process. This "screening cascade" is designed to efficiently sift through a library of compounds, progressively enriching for those with the desired biological activity and drug-like properties. The causality behind this multi-tiered approach lies in the conservation of resources and the generation of a high-quality, data-rich decision-making framework.

Primary Screening: The Broad Net

The primary screen is the initial, high-throughput gateway for your library of phenylpyridine derivatives. The principal objective is to cast a wide net and identify any compound that exhibits a predefined level of biological activity in a simplified, cost-effective, and rapid assay format.[7][8]

Causality of Experimental Choice: The selection of the primary assay is dictated by the therapeutic hypothesis. For instance, if the intended target is cancer, a cytotoxicity assay against a panel of cancer cell lines is a logical starting point.[9][10] The key is to employ an assay that is robust, reproducible, and amenable to automation.

Workflow for Primary Screening of Phenylpyridine Derivatives:

Caption: A generalized workflow for the primary screening of a phenylpyridine derivative library.

Secondary Screening: Target Validation and Elucidation

Confirmed hits from the primary screen graduate to secondary screening. The focus here shifts from broad activity to more specific, target-oriented assays. This stage is critical for validating the initial hit, elucidating the mechanism of action, and beginning to understand the structure-activity relationship (SAR).[11]

Causality of Experimental Choice: Secondary assays are designed to answer specific questions about the hit compounds. For example, if a compound showed anticancer activity in the primary screen, a secondary assay might investigate its effect on a specific enzyme known to be crucial for cancer cell proliferation, such as a cyclin-dependent kinase (CDK).[1]

Key Secondary Screening Assays for Phenylpyridine Derivatives:

-

Enzyme Inhibition Assays: To determine if the compound directly interacts with and inhibits a specific enzyme.[12][13][14]

-

Receptor Binding Assays: To assess the affinity of the compound for a particular receptor.

-

Cell-Based Mechanistic Assays: To probe the effect of the compound on specific signaling pathways within the cell.

Tertiary Screening: In Vivo Validation and Preclinical Assessment

Compounds that demonstrate promising activity and a clear mechanism of action in secondary screens are advanced to tertiary screening. This phase involves evaluating the compound's efficacy and safety in more complex biological systems, typically in vivo animal models.[15][16][17]

Causality of Experimental Choice: The choice of animal model is paramount and should closely mimic the human disease state. For anticancer drug screening, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[15][16]

Part 2: Core Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments central to the biological activity screening of phenylpyridine derivatives.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20][21][22] It is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan product.[20][22]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenylpyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as cell seeding.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18][20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[18][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Cytotoxicity of Phenylpyridine Derivatives against HCT-116 and MCF-7 Cancer Cell Lines

| Compound ID | Phenylpyridine Scaffold | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| PPD-001 | 2-Phenylpyridine | 15.2 | 25.8 |

| PPD-002 | 3-Phenylpyridine | 5.8 | 10.1 |

| PPD-003 | 4-Phenylpyridine | 22.1 | 35.4 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity Screening: In Vitro and In Vivo Models

Phenylpyridine derivatives have shown promise as anti-inflammatory agents.[23] A combination of in vitro and in vivo assays can effectively screen for this activity.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the anti-inflammatory potential of a compound.[23][24]

Protocol for Carrageenan-Induced Paw Edema:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the phenylpyridine derivatives orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Antimicrobial Susceptibility Testing

To evaluate the potential of phenylpyridine derivatives as antimicrobial agents, standard susceptibility testing methods are employed.[25][26][27][28][29]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28]

Protocol for Broth Microdilution:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the phenylpyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: In Silico Approaches in Phenylpyridine Drug Discovery

Computational methods play an increasingly vital role in modern drug discovery, accelerating the identification and optimization of lead compounds.

Pharmacophore Modeling and 3D-QSAR

Pharmacophore modeling is a ligand-based approach used when the 3D structure of the biological target is unknown.[30][31] It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to the target.[31][32][33][34] A three-dimensional quantitative structure-activity relationship (3D-QSAR) model can then be developed to correlate the 3D properties of the molecules with their biological activity.[31][33]

Workflow for Pharmacophore Modeling and 3D-QSAR:

Caption: A streamlined workflow for pharmacophore modeling and 3D-QSAR analysis of phenylpyridine derivatives.

Conclusion: From Bench to Bedside - The Future of Phenylpyridine Derivatives

The journey of a novel phenylpyridine derivative from a laboratory curiosity to a life-saving therapeutic is a long and arduous one. However, a well-designed and meticulously executed biological activity screening campaign, grounded in sound scientific principles, is the critical first step on this path. This guide has provided a comprehensive framework for such an endeavor, emphasizing the importance of a strategic, multi-tiered screening cascade, robust and reproducible experimental protocols, and the integration of powerful in silico tools. By adhering to these principles, researchers can unlock the full therapeutic potential of the versatile phenylpyridine scaffold and contribute to the development of the next generation of innovative medicines.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Pharmacophore Modelling and 3D-QSAR Studies on N(3)-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. PubMed. [Link]

-

In Vitro Assays for Screening Small Molecules. PubMed. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. PMC - PubMed Central. [Link]

-

Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. [Link]

-

Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. [Link]

-